

3-(2-Hydroxyethyl)-2-oxazolidinone: A Promising Green Solvent for Pharmaceutical Applications

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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No.: B1293664

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Introduction

In the continuous pursuit of sustainable practices within the pharmaceutical and chemical industries, the replacement of conventional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives is a critical objective. **3-(2-Hydroxyethyl)-2-oxazolidinone** (HEO), a heterocyclic compound, has emerged as a potential green solvent. While extensively recognized as a valuable intermediate in the synthesis of polymers and pharmaceuticals, including oxazolidinone antibiotics, its application as a reaction and formulation solvent is an area of growing interest.^[1] Its favorable physicochemical properties, including a high boiling point, predicted low toxicity, and potential biodegradability, position it as a viable alternative to traditional solvents.

This document provides detailed application notes and protocols for utilizing **3-(2-Hydroxyethyl)-2-oxazolidinone** as a green solvent, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-(2-Hydroxyethyl)-2-oxazolidinone** is essential for its effective implementation as a solvent.

Property	Value	Unit	Source
Molecular Formula	C5H9NO3	-	[2]
Molecular Weight	131.13	g/mol	[2]
CAS Number	3356-88-5	-	[2]
Appearance	Clear, colorless liquid	-	
Boiling Point	379.6	°C at 760 mmHg	
Reduced Pressure Boiling Point	162	°C at 1 Torr	[3]
Density	1.28	g/cm³ (Predicted)	[3]
logP (Octanol/Water Partition Coefficient)	-0.569	-	[2]
log10ws (Log10 of Water Solubility)	0.52	mol/L	[2]
Storage Temperature	2-8	°C	[3]

Table 1: Physicochemical properties of **3-(2-Hydroxyethyl)-2-oxazolidinone**.

Green Solvent Characteristics

The designation of a solvent as "green" is contingent on several factors, including its environmental impact, safety profile, and renewability. While comprehensive data for **3-(2-Hydroxyethyl)-2-oxazolidinone** is still emerging, preliminary information and the properties of the broader oxazolidinone class suggest a favorable profile.

Parameter	Assessment	Supporting Information
Toxicity	Predicted to have low toxicity.	One source explicitly states low toxicity as a characteristic. [4] However, detailed toxicological studies specifically on its use as a solvent are limited. The broader class of oxazolidines is noted to be readily biodegradable with low potential for bioaccumulation. [5]
Biodegradability	Expected to be biodegradable.	The oxazolidine family of compounds is generally considered biodegradable. [5]
Volatility	Low volatility.	The high boiling point (379.6 °C) indicates a very low vapor pressure at ambient temperatures, reducing worker exposure and air pollution.
Safety	Warning for eye irritation (H319).	Standard laboratory safety precautions, including eye protection, are recommended. [6][7]

Table 2: Green solvent profile of **3-(2-Hydroxyethyl)-2-oxazolidinone**.

Applications in Drug Development

The primary application of **3-(2-Hydroxyethyl)-2-oxazolidinone** in drug development has been as a synthetic intermediate. [1] However, its properties as a high-boiling, polar, and potentially non-toxic solvent open up possibilities for its use in various stages of pharmaceutical development.

Potential Solvent Applications:

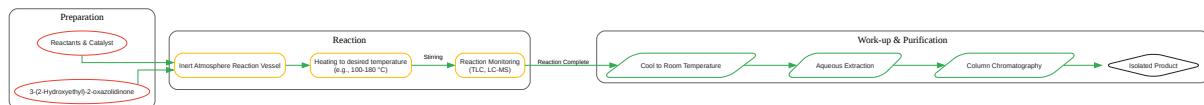
- Drug Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures. Its polar nature can aid in the dissolution of polar reactants and reagents.
- Formulation of Poorly Soluble APIs: The exceptional solubility properties for a broad spectrum of substances, including fats, waxes, and resins, suggest its potential in formulating active pharmaceutical ingredients (APIs) with low aqueous solubility, particularly for topical and transdermal applications.[4]
- Biocatalysis: As the pharmaceutical industry moves towards more sustainable manufacturing processes, the use of enzymes in synthesis is increasing. The properties of HEO may make it a suitable medium for certain biocatalytic transformations.

Experimental Protocols

While specific, validated protocols for the use of **3-(2-Hydroxyethyl)-2-oxazolidinone** as a solvent are not widely published, the following general methodologies can be adapted for its use in organic synthesis and solubility studies.

Protocol 1: General Procedure for a High-Temperature Organic Synthesis

This protocol outlines a general workflow for utilizing **3-(2-Hydroxyethyl)-2-oxazolidinone** as a solvent for a generic substitution or coupling reaction that requires elevated temperatures.



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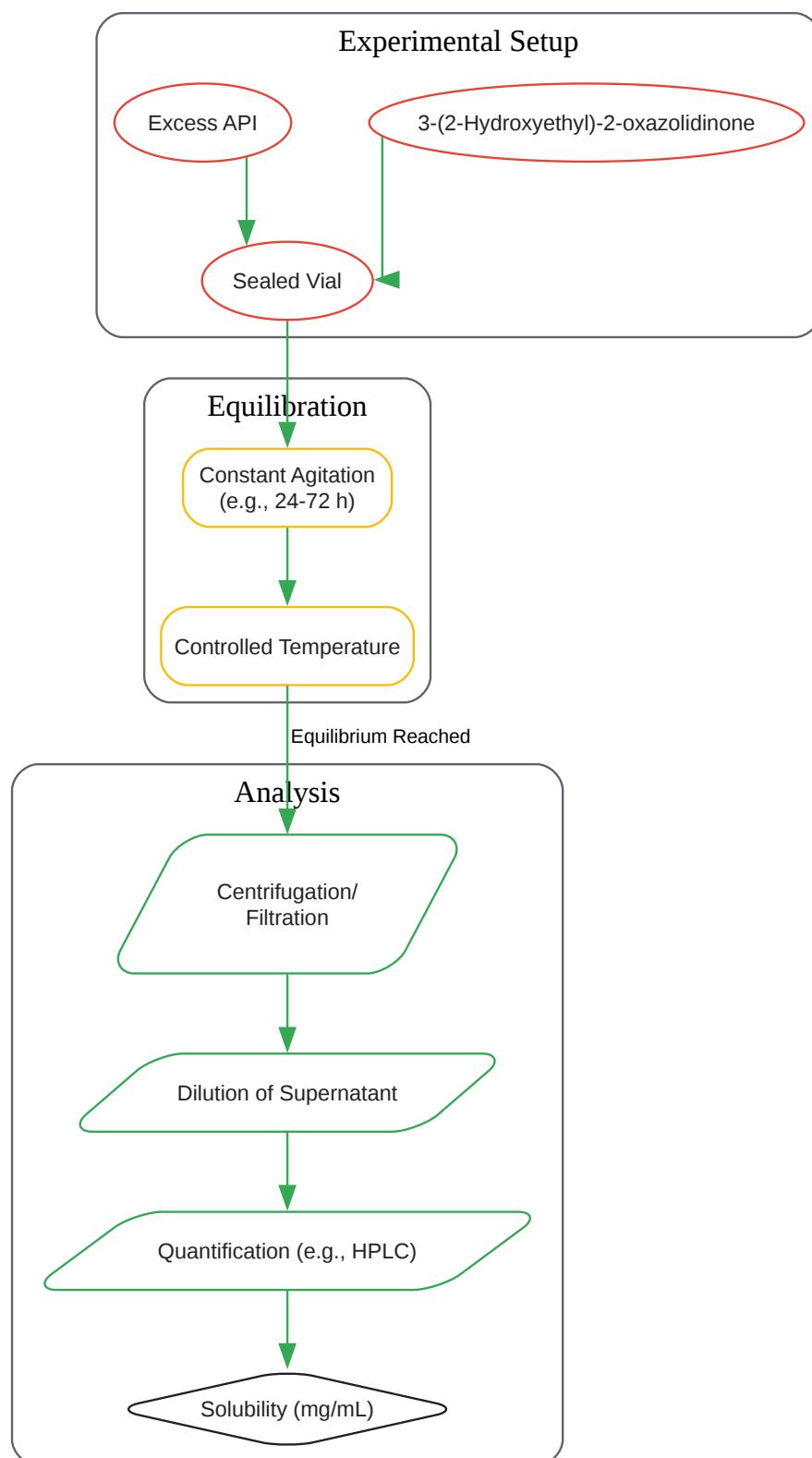
Figure 1: General workflow for organic synthesis.

Methodology:

- Preparation: To a dry, inert-atmosphere reaction vessel, add the starting materials, catalyst (if required), and a magnetic stir bar.
- Solvent Addition: Add a sufficient volume of **3-(2-Hydroxyethyl)-2-oxazolidinone** to dissolve the reactants. The volume will depend on the scale of the reaction and the solubility of the reactants.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Due to the high boiling point of the solvent, removal by evaporation is often impractical. An aqueous work-up is typically required. Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture and perform a liquid-liquid extraction. The product will partition into the organic layer, while the **3-(2-Hydroxyethyl)-2-oxazolidinone** will likely remain in the aqueous phase due to its high water solubility.
- Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Determination of API Solubility

This protocol provides a method for determining the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in **3-(2-Hydroxyethyl)-2-oxazolidinone**.



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Figure 2: Workflow for API solubility determination.

Methodology:

- Preparation: Add an excess amount of the API to a known volume of **3-(2-Hydroxyethyl)-2-oxazolidinone** in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Preparation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent.
- Quantification: Determine the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility of the API in **3-(2-Hydroxyethyl)-2-oxazolidinone** based on the measured concentration and the dilution factor.

Conclusion

3-(2-Hydroxyethyl)-2-oxazolidinone presents a compelling profile as a green solvent for various applications in the pharmaceutical industry. Its high boiling point, polar nature, and favorable preliminary safety and environmental profile make it a promising alternative to conventional solvents. While further research is needed to fully characterize its performance and establish a broader range of specific applications, the protocols and information provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile compound in creating more sustainable chemical processes.

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